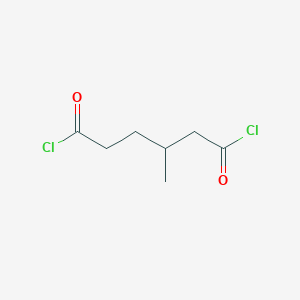

3-Methyladipoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylhexanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2O2/c1-5(4-7(9)11)2-3-6(8)10/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUPABDRNKFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337646 | |

| Record name | 3-Methyladipoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44987-62-4 | |

| Record name | 3-Methyladipoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyladipoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyladipoyl Chloride

<-3ad-3a="">

This guide provides a comprehensive overview of 3-Methyladipoyl chloride, a bifunctional acid chloride of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights to support your research endeavors.

Chemical Identity and Core Properties

This compound, also known as 3-methylhexanedioyl dichloride, is a derivative of 3-methyladipic acid.[1][2] The presence of two acyl chloride groups makes it a valuable building block for creating polymers and other complex organic molecules.[1][3]

| Property | Value | Source |

| CAS Number | 44987-62-4 | [3] |

| Molecular Formula | C₇H₁₀Cl₂O₂ | [3] |

| Molecular Weight | 197.06 g/mol | [3] |

| Boiling Point | 117-119 °C at 10 mmHg | [3] |

| Density | 1.217 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.472 | [3] |

Synthesis of this compound

The synthesis of this compound typically starts from its corresponding dicarboxylic acid, 3-methyladipic acid. The conversion of the carboxylic acid groups to acyl chlorides is a standard transformation in organic chemistry, often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]

The general mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the chlorinating agent, followed by the elimination of byproducts to yield the acyl chloride.[5][6] Using thionyl chloride, for instance, results in the formation of sulfur dioxide and hydrogen chloride gas, which are easily removed from the reaction mixture.[4][6]

Caption: General synthesis pathway for this compound.

Chemical Reactivity and Applications in Synthesis

The high reactivity of the acyl chloride functional groups makes this compound a versatile reagent. These groups are excellent electrophiles, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.

Common applications include:

-

Polymer Synthesis: It is used in the preparation of polyamides and polyesters.[3] The bifunctional nature of the molecule allows it to act as a monomer in condensation polymerization reactions.

-

Organic Synthesis: It serves as a linker molecule to connect two different chemical moieties or as a starting material for the synthesis of more complex structures.

The following diagram illustrates a typical nucleophilic acyl substitution reaction with an amine to form a polyamide linkage.

Caption: Nucleophilic acyl substitution at one of the acyl chloride sites.

Experimental Protocol: Synthesis of a Diamide

This protocol provides a step-by-step method for the synthesis of a diamide using this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous dichloromethane (DCM) as solvent

-

Triethylamine (Et₃N) as a base

-

Standard laboratory glassware and stirring equipment

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Work-up:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude diamide by recrystallization or column chromatography on silica gel.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Statement | Precautionary Measures |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8] |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |

| Moisture Sensitive | Handle and store under an inert atmosphere. Keep container tightly closed in a dry place.[8][10] |

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in polymer chemistry and organic synthesis. Its bifunctional nature allows for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting.

References

- Leahy, J. W., & Huang, B. (1994). A Convenient Synthesis of (S)-3-Methyladipic Acid.

-

Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Synthesis of acyl chlorides. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Bioman Explains. (2021, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

Carboxylic Acids to Acid Chlorides. Moodle. (n.d.). Retrieved from [Link]

-

Acyl chloride. Wikipedia. (2023, December 26). Retrieved from [Link]

-

METHYL ADIPOYL CHLORIDE|35444-44-1. LookChem. (n.d.). Retrieved from [Link]

-

Methyl Adipoyl Chloride | CAS No: 35444-44-1. Cleanchem. (n.d.). Retrieved from [Link]

-

(+-)-3-Methyladipic acid. PubChem. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | 44987-62-4 [chemicalbook.com]

- 2. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 44987-62-4 [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]

- 6. m.youtube.com [m.youtube.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. echemi.com [echemi.com]

- 10. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Synthesis of 3-Methyladipoyl Chloride from 3-Methyladipic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-methyladipoyl chloride, a key bifunctional intermediate in the development of novel polymers and pharmaceutical agents. We delve into the prevalent and efficient methods for the conversion of 3-methyladipic acid to its corresponding diacyl chloride, with a primary focus on the use of thionyl chloride and oxalyl chloride. This document offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, purification strategies, and analytical characterization techniques. Furthermore, it emphasizes the critical safety considerations necessary for handling the corrosive and reactive chemicals involved. This guide is intended for researchers, chemists, and professionals in the fields of drug development and materials science who require a thorough and practical understanding of this important synthetic transformation.

Introduction and Significance

This compound, also known as 3-methylhexanedioyl dichloride, is a derivative of 3-methyladipic acid, a dicarboxylic acid that has garnered interest as a biomarker in certain metabolic disorders[1][2][3]. The conversion of 3-methyladipic acid to its diacyl chloride derivative significantly enhances its reactivity, transforming it into a versatile building block for organic synthesis. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions[4]. This reactivity makes this compound a valuable precursor for the synthesis of polyesters, polyamides, and other polymers with potentially unique properties conferred by the methyl-branched backbone[5]. In the pharmaceutical industry, such intermediates are crucial for constructing complex molecules and active pharmaceutical ingredients (APIs).

This guide will provide the necessary technical details to empower researchers to confidently and safely perform this synthesis, ensuring a high yield and purity of the desired product.

Synthetic Methodologies: A Comparative Analysis

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. Several reagents can accomplish this, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common and effective choices[6][7].

The Thionyl Chloride Route

Thionyl chloride is a widely used reagent for preparing acyl chlorides due to its reliability and the convenient nature of its byproducts. The reaction between a carboxylic acid and thionyl chloride produces the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture, simplifying purification[8][9].

Mechanism: The reaction proceeds through the formation of a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride.

Reaction Mechanism: Thionyl Chloride

Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride and DMF.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of acyl chlorides from dicarboxylic acids.[8][10] All operations should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and byproducts.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is robust and generally provides high yields.

Materials and Equipment:

| Reagent/Equipment | Specifications |

|---|---|

| 3-Methyladipic acid | Anhydrous |

| Thionyl chloride (SOCl₂) | Reagent grade, freshly distilled if necessary |

| Anhydrous solvent (e.g., Toluene, Dichloromethane) | Optional, for easier handling |

| Round-bottom flask with reflux condenser | Ground glass joints |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Gas trap (e.g., bubbler with NaOH solution) | To neutralize HCl and SO₂ |

| Rotary evaporator | For removal of excess reagent and solvent |

| Distillation apparatus | For purification |

Procedure:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-methyladipic acid. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2.5-3.0 molar equivalents) to the flask. If a solvent is used, the 3-methyladipic acid can be suspended in the solvent before the addition of thionyl chloride.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction is complete when the evolution of gases (HCl and SO₂) ceases. A small amount of DMF can be added as a catalyst.

-

Work-up: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation, initially at atmospheric pressure, and then under reduced pressure. The crude this compound is obtained as a liquid residue.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.

Experimental Workflow: Thionyl Chloride Method

Caption: Step-by-step workflow for the synthesis of this compound using thionyl chloride.

Protocol 2: Synthesis using Oxalyl Chloride

This method is milder and often preferred for sensitive substrates.

Materials and Equipment:

| Reagent/Equipment | Specifications |

|---|---|

| 3-Methyladipic acid | Anhydrous |

| Oxalyl chloride ((COCl)₂) | Reagent grade |

| Anhydrous Dichloromethane (DCM) | Solvent |

| N,N-Dimethylformamide (DMF) | Catalytic amount |

| Round-bottom flask | Ground glass joints |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Gas trap (e.g., bubbler with NaOH solution) | To neutralize HCl, CO, and CO₂ |

| Rotary evaporator | For removal of solvent and excess reagent |

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend 3-methyladipic acid in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

Reagent Addition: Cool the mixture in an ice bath and slowly add oxalyl chloride (at least 2.2 molar equivalents) dropwise via a dropping funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases.

-

Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be used directly or purified by vacuum distillation.

Product Characterization

Due to the reactive nature of acyl chlorides, characterization should be performed promptly and under anhydrous conditions.

Expected Analytical Data:

| Technique | Expected Observations |

|---|---|

| FT-IR | Strong C=O stretching absorption around 1785-1815 cm⁻¹.[11][12][13][14] Absence of the broad O-H stretch from the carboxylic acid starting material. |

| ¹H NMR | Complex multiplets for the aliphatic protons. The chemical shifts of protons alpha to the carbonyl groups will be shifted downfield compared to the starting diacid. |

| ¹³C NMR | Carbonyl carbon signals in the range of 170-175 ppm.[15][16] |

| Mass Spec. | Molecular ion peak and characteristic fragmentation patterns, including loss of Cl and COCl. |

Safety and Handling

Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water. It is imperative to adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Fume Hood: All manipulations must be performed in a certified chemical fume hood.

-

Anhydrous Conditions: Reactions must be carried out under anhydrous conditions to prevent vigorous reactions and the formation of HCl gas.

-

Quenching: Any residual reagent should be quenched carefully. For example, excess thionyl chloride can be slowly added to a large volume of cold water or a basic solution with vigorous stirring in a fume hood.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound from 3-methyladipic acid is a straightforward yet critical transformation for accessing a versatile chemical intermediate. Both the thionyl chloride and oxalyl chloride methods are effective, with the choice of reagent depending on the specific requirements of the substrate and the desired reaction conditions. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can reliably produce high-purity this compound for their synthetic needs.

References

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

- (n.d.).

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

- Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.

-

ResearchGate. (n.d.). Synthetic procedure, part 3. Reagents and conditions. (i) (a) oxalyl... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-dibenzoylbutane. Retrieved from [Link]

-

ResearchGate. (2016, September 29). How to convert diacid to acid dichloride? or how to do chlorination of dicarboxylic acid? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2018, September 13). How i can modify fatty acid in to acyl chloride using thionyl chloride ? Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 3-methyl-. Retrieved from [Link]

-

PubMed. (n.d.). Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 3-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Reaction Mechanism for the Formation of 3-Chloropropanediol Esters in Oils and Fats | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 3-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Methyldichlorophosphine. Retrieved from [Link]

-

(2011, August 6). methylene chloride. Retrieved from [Link]

-

PubMed. (2019, March 6). Molecular Reaction Mechanism for the Formation of 3-Chloropropanediol Esters in Oils and Fats. Retrieved from [Link]

-

IJCRR. (2012, August 28). FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. Retrieved from [Link]

-

NIST. (n.d.). Methylphosphonyl dichloride. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of [A] native 1 decyl 3 methyl imidazolium chloride, [B]... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ... Retrieved from [Link]

Sources

- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 44987-62-4 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. Adipoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. uwosh.edu [uwosh.edu]

- 12. ijcrr.com [ijcrr.com]

- 13. researchgate.net [researchgate.net]

- 14. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Methylhexanedioyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexanedioyl dichloride, also known as 3-methyladipoyl chloride, is a bifunctional acyl chloride that serves as a valuable building block in organic synthesis. Its structure, featuring two reactive acyl chloride groups and a methyl substituent on the carbon backbone, allows for the creation of polymers and complex molecules with tailored properties. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, potential applications in drug development and materials science, and essential safety protocols.

Chemical Structure and Nomenclature

The fundamental characteristics of 3-methylhexanedioyl dichloride are summarized below.

| Identifier | Value |

| IUPAC Name | 3-Methylhexanedioyl dichloride |

| Synonym | This compound |

| CAS Number | 44987-62-4 |

| Molecular Formula | C₇H₁₀Cl₂O₂ |

| Molecular Weight | 197.06 g/mol |

| Chemical Structure | ClOC-CH₂-CH₂-CH(CH₃)-CH₂-COCl |

The presence of a chiral center at the C3 position means that 3-methylhexanedioyl dichloride can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry of the material can significantly influence the properties of resulting polymers and should be a consideration in its application.

Physicochemical Properties

| Property | Value |

| Boiling Point | 117-119 °C at 10 mmHg |

| Density | 1.217 g/mL at 25 °C |

| Refractive Index | n20/D 1.472 |

Synthesis of 3-Methylhexanedioyl Dichloride

The most common and efficient method for the preparation of 3-methylhexanedioyl dichloride is the chlorination of its parent dicarboxylic acid, 3-methyladipic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[1][2]

The overall reaction is as follows:

HOOC-CH₂-CH₂-CH(CH₃)-CH₂-COOH + 2 SOCl₂ → ClOC-CH₂-CH₂-CH(CH₃)-CH₂-COCl + 2 SO₂ + 2 HCl

Experimental Protocol: Synthesis from 3-Methyladipic Acid

Materials:

-

3-Methyladipic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubbing system (e.g., a sodium hydroxide solution)

-

Heating mantle

-

Distillation apparatus for vacuum distillation

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Charge the flask with 3-methyladipic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction can be exothermic.

-

Once the initial reaction subsides, gently heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete (typically after 2-4 hours of reflux), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The crude 3-methylhexanedioyl dichloride can be purified by fractional distillation under high vacuum to yield the final product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. All glassware must be thoroughly dried, and anhydrous reagents should be used to prevent hydrolysis of the product back to the dicarboxylic acid.[1]

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of both carboxylic acid groups to acyl chlorides.

-

Fume Hood and Gas Trap: The reaction liberates toxic and corrosive SO₂ and HCl gases, necessitating the use of a well-ventilated fume hood and a scrubbing system.[1]

-

Vacuum Distillation: 3-Methylhexanedioyl dichloride has a high boiling point at atmospheric pressure. Vacuum distillation allows for purification at a lower temperature, preventing thermal decomposition.

Reactivity and Mechanistic Insights

As a bifunctional acyl chloride, the reactivity of 3-methylhexanedioyl dichloride is dominated by nucleophilic acyl substitution at the two carbonyl carbons. The high reactivity is attributed to the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon.[3]

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to reform the carbonyl double bond and expel the chloride ion.[4]

Caption: General mechanism of nucleophilic acyl substitution.

Common nucleophiles that react readily with 3-methylhexanedioyl dichloride include:

-

Water: Hydrolysis to form 3-methyladipic acid.

-

Alcohols: Esterification to form the corresponding diesters.

-

Amines: Amidation to form diamides. This reaction is fundamental to the synthesis of polyamides.[5]

-

Carboxylates: Reaction to form anhydrides.

The presence of the methyl group on the C3 carbon may introduce some steric hindrance, potentially modulating the reactivity of the two acyl chloride groups, although this effect is generally minimal for reactions with small nucleophiles.

Applications in Drug Development and Materials Science

While specific examples of 3-methylhexanedioyl dichloride in marketed pharmaceuticals are not readily found, its utility lies in its role as a monomer for the synthesis of advanced polymers with potential applications in the pharmaceutical and biomedical fields.

Polyamide Synthesis

The reaction of 3-methylhexanedioyl dichloride with a diamine leads to the formation of a polyamide. The methyl group along the polymer backbone disrupts the crystalline packing that would be observed in an unsubstituted polyamide like Nylon 6,6.[6][7] This can lead to polymers with:

-

Increased solubility in organic solvents.

-

Lower melting points and glass transition temperatures.

-

Modified mechanical properties, such as increased flexibility.

These modified polyamides could be explored as:

-

Drug Delivery Systems: The altered solubility and physical properties could be harnessed to create matrices for controlled drug release.

-

Biomaterials: The introduction of a methyl group can alter the hydrophobicity and degradation profile of the polymer, which is relevant for tissue engineering scaffolds and biodegradable implants.

Caption: Synthesis of a polyamide from 3-methylhexanedioyl dichloride.

Spectroscopic Characterization (Predicted)

As experimental spectra for 3-methylhexanedioyl dichloride are not widely available, the following are predictions based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

-CH(CH₃)-: A multiplet.

-

-CH₂-COCl: Triplets, deshielded due to the adjacent carbonyl group.

-

-CH₂-CH₂-: A multiplet.

-

-CH₃: A doublet, coupled to the methine proton.

¹³C NMR Spectroscopy

-

-COCl: Resonances in the highly deshielded region, typical for acyl chloride carbonyls.

-

-CH(CH₃)-: A resonance for the methine carbon.

-

-CH₂-COCl: Resonances for the methylene carbons adjacent to the carbonyls.

-

-CH₂-CH₂-: A resonance for the central methylene carbon.

-

-CH₃: A resonance in the shielded (aliphatic) region.

Infrared (IR) Spectroscopy

-

C=O Stretch: A very strong and sharp absorption band in the region of 1780-1820 cm⁻¹. This is the characteristic peak for an acyl chloride.[8]

-

C-H Stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.

-

C-Cl Stretch: Absorption in the fingerprint region.

Safety and Handling

3-Methylhexanedioyl dichloride, like other acyl chlorides, is a hazardous chemical that must be handled with appropriate precautions.[9]

-

Corrosivity: It is corrosive to the skin, eyes, and respiratory tract. It causes severe burns upon contact.[9]

-

Reactivity with Water: It reacts violently with water, releasing corrosive hydrogen chloride gas. It is crucial to store and handle it under anhydrous conditions.[9]

-

Incompatible Materials: Avoid contact with strong bases, alcohols, amines, and oxidizing agents.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible substances.[10]

-

Spill and Disposal: Spills should be neutralized with a suitable absorbent material (e.g., sodium bicarbonate or a commercial spill kit for acid chlorides). Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Methylhexanedioyl dichloride is a versatile chemical intermediate with significant potential in polymer chemistry and materials science. Its bifunctional nature, combined with the presence of a methyl substituent, allows for the synthesis of polymers with unique properties that are of interest for various applications, including those in the pharmaceutical and biomedical fields. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- Methylene chloride. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. DOI: 10.18434/T4D303.

- Methylphosphonyl dichloride. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. DOI: 10.18434/T4D303.

- BASF.

- Polyamides. Chemistry LibreTexts. 2023.

- Bulgakov, O. N.; et al. Effect of dicyclopentadiene-and diindenezirconocene dichlorides on free-radical polymerization of methyl methacrylate. Polymer Science Series A2006, 48 (7), 712-716.

- QIBO. Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding. 2023.

- Agarwal, K. L.; et al. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates. Nucleic Acids Research1986, 14 (15), 6227-6245.

- Organic Syntheses Procedure.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. 2011.

- Formation of Polyamides. Save My Exams. 2024.

- The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide.

- 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum. ChemicalBook.

- Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG.

- Learning Guide for Chapter 3 - Infrared Spectroscopy. Utah Tech University.

- An introduction to acyl chlorides (acid chlorides). Chemguide.

- Davis, M.; Scanlon, D. B. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry1977, 30 (2), 433-435.

- Molt, K. R.; Hechenbleikner, I. Direct synthesis of dialkyltin dichloride. US3519665A, 1970.

- Phan, H. N. Synthesis and Characterization of Novel Polyamides. Aalto University, 2016.

- Evans, M. 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube. 2019.

- 1,3-Dichlorobenzene(541-73-1) MS spectrum. ChemicalBook.

- Iqbal, D. N.; et al. Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Polish Journal of Environmental Studies2020, 29 (2), 1-10.

- Safety Data Sheet: Acetyl chloride D3. Carl ROTH.

- 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. In Organic Chemistry II; KPU Pressbooks.

- Synthesis of polyamide-imides with different monomer sequence and effect on transparency and thermal properties.

- Method for producing fatty acid chloride and f

- 1,3-Dichloropropane synthesis. ChemicalBook.

- Brown, W. P. database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. 2026.

- Intramolecular Schmidt reaction of acyl chlorides with alkyl azides: preparation of pyrrolizine by intramolecular capture of intermediates with alkenes or alkynes.

- Making Propionyl Chloride: An Acid Chloride. YouTube. 2023.

- Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles. Journal of the Chemical Society, Perkin Transactions 1. 1977, 1144-1147.

- Acyl chloride synthesis. Organic Chemistry Portal.

- Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. 2021, 6 (3), 2098-2115.

- DIMETHYLTIN DICHLORIDE(753-73-1) 1H NMR spectrum. ChemicalBook.

- Update to the post I made on Monday. The adipic acid was successfully converted to adipoyl chloride using thionyl chloride. FTIR confirms the reaction went to completion. I'll make sure to take a video Friday when I pull out my nylon strands! Reddit. 2019.

- Propane, 1,3-dichloro-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. DOI: 10.18434/T4D303.

- Acyl Chloride Uses, Reactions & Synthesis. Study.com.

- Quick Review of Polyamide Synthesis. YouTube. 2019.

- 1,4-dibenzoylbutane. Organic Syntheses.

- Methylene chloride. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. DOI: 10.18434/T4D303.

- 2,3-Dichloropropene(78-88-6) 1H NMR spectrum. ChemicalBook.

- 1,3-Dichloropropane(142-28-9) 13C NMR spectrum. ChemicalBook.

- 3-Chloropropionyl chloride(625-36-5) 1H NMR spectrum. ChemicalBook.

Sources

- 1. Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding - Knowledge [xiangyuch.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. download.basf.com [download.basf.com]

- 10. chemos.de [chemos.de]

3-Methyladipoyl chloride molecular weight and formula

An In-depth Technical Guide to 3-Methyladipoyl Chloride for Advanced Research Applications

Foreword: Establishing the Chemical Identity

In the landscape of specialized chemical reagents, precision in nomenclature is paramount. The term "this compound" can lead to ambiguity. This guide is dedicated to the bifunctional acylating agent, 3-Methyladipoyl dichloride (CAS No: 44987-62-4). It is crucial to distinguish this molecule from a related monofunctional reagent, mono-Methyl adipoyl chloride (CAS No: 35444-44-1), which lacks the "3-methyl" substituent and possesses a methyl ester at one terminus. This document will focus exclusively on the dichloride variant, a key building block for advanced polymer synthesis and specialized organic chemistry.

Molecular Profile and Physicochemical Properties

3-Methyladipoyl dichloride is the diacyl chloride derivative of 3-methyladipic acid. The presence of two highly reactive acyl chloride groups on a six-carbon backbone, which is modified with a methyl group at the C3 position, makes it a valuable monomer for introducing specific structural motifs into polymers.

The methyl substituent breaks the symmetry of the adipoyl backbone, which can be leveraged to influence the physical properties of resulting polymers, such as disrupting crystallinity or altering solubility. The reactivity of the acyl chloride groups is typical for such functionalities, being highly susceptible to nucleophilic attack by alcohols, amines, and water.

Table 1: Physicochemical Data for 3-Methyladipoyl Dichloride [1]

| Property | Value |

| Chemical Name | 3-Methylhexanedioyl dichloride |

| Synonyms | 3-Methyladipoyl dichloride, 3-Methyladipic acid dichloride |

| CAS Number | 44987-62-4 |

| Molecular Formula | C₇H₁₀Cl₂O₂ |

| Molecular Weight | 197.06 g/mol |

| Boiling Point | 117-119 °C at 10 mmHg |

| Density | 1.217 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.472 |

Synthesis and Mechanistic Considerations

The synthesis of 3-Methyladipoyl dichloride from its corresponding dicarboxylic acid is a foundational organic transformation. The choice of chlorinating agent is critical and is dictated by factors such as desired purity, scale, and management of byproducts.

Preferred Chlorinating Agents

-

Thionyl Chloride (SOCl₂): A common and effective choice. The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies purification of the final product, as they can be easily removed under vacuum or with an inert gas sparge. This is often the preferred method for laboratory-scale synthesis.

-

Oxalyl Chloride ((COCl)₂): Another excellent reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF). This method is known for its mild reaction conditions and clean conversion, producing only gaseous byproducts (CO, CO₂, and HCl). It is particularly valuable when dealing with sensitive substrates.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a representative laboratory-scale synthesis. The causality behind using an excess of thionyl chloride is to ensure the complete conversion of both carboxylic acid groups and to act as a solvent for the reaction. The exclusion of moisture is critical, as acyl chlorides readily hydrolyze back to the carboxylic acid.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous NaOH), add 3-methyladipic acid.

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon). This is a critical step to prevent hydrolysis of the acyl chloride product by atmospheric moisture.

Step 2: Addition of Thionyl Chloride

-

Slowly add an excess (typically 2.5 to 3.0 molar equivalents) of thionyl chloride to the flask at room temperature. The reaction is often exothermic and will produce gaseous HCl and SO₂.

Step 3: Reaction and Monitoring

-

Heat the reaction mixture to reflux (approximately 76-79 °C, the boiling point of thionyl chloride) and maintain for 2-4 hours.

-

The reaction progress can be monitored by the cessation of gas evolution. A clear, homogenous solution is typically formed.

Step 4: Purification

-

Once the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure.

-

The crude 3-Methyladipoyl dichloride is then purified by fractional vacuum distillation to yield the final product.[1]

Caption: Workflow for the Synthesis of 3-Methyladipoyl Dichloride.

Applications in Research and Development

The primary utility of 3-Methyladipoyl dichloride lies in its role as a bifunctional monomer in polymerization reactions. Its ability to react with dinucleophiles makes it a valuable component in the synthesis of advanced materials.

Polyamide and Polyester Synthesis

3-Methyladipoyl dichloride is used in the preparation of specialty polyamides and polyesters.[1] The reaction, typically an interfacial or solution polymerization, proceeds by reacting the dichloride with a suitable diamine or diol.

-

Polyamides: Reaction with diamines (e.g., hexamethylenediamine) yields polyamides. The methyl group on the polymer backbone disrupts the intermolecular hydrogen bonding that is characteristic of nylons, leading to polymers with lower melting points, increased solubility in organic solvents, and potentially amorphous characteristics. These properties are desirable for applications in coatings, adhesives, and specialty fibers.

-

Polyesters: Reaction with diols (e.g., ethylene glycol) produces polyesters. Similar to polyamides, the methyl group can be used to tune the thermal and mechanical properties of the resulting material.

It has been noted for its use in preparing polyamides with potential non-linear optical (NLO) characteristics, a field of significant interest in materials science for applications in telecommunications and optical computing.[1]

Caption: Polymerization of 3-Methyladipoyl Dichloride with a Diamine.

Cross-linking and Linker Chemistry

In drug development and bioconjugation, diacyl chlorides can serve as homobifunctional cross-linking agents. While less common than other cross-linkers due to their high reactivity and sensitivity to water, they can be used in non-aqueous environments to link molecules containing primary or secondary amines. The 7-atom chain of 3-methyladipoyl dichloride provides a flexible spacer.

Safety, Handling, and Storage

As with all acyl chlorides, 3-Methyladipoyl dichloride is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Table 2: GHS Hazard and Safety Information [1]

| Category | Information |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Harmful) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 |

Handling Procedures

-

Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[3][4]

-

Moisture Sensitivity: This compound reacts violently with water to produce hydrochloric acid.[5] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[5]

-

Storage under an inert gas (nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

References

-

Methyl Adipoyl Chloride | CAS No: 35444-44-1 . Cleanchem. Available from: [Link]

-

METHYL ADIPOYL CHLORIDE|35444-44-1 . LookChem. Available from: [Link]

-

Adipoyl chloride . Wikipedia. Available from: [Link]

-

Synthetic Routes and Biological Evaluation of Largazole and Its Analogues as Potent Histone Deacetylase Inhibitors . MDPI. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. Available from: [Link]

- Methallyl chloride synthetic process and apparatus thereof. Google Patents.

Sources

Spectroscopic data of 3-Methyladipoyl chloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 3-Methyladipoyl Chloride

Molecular Structure and Synthesis Context

This compound is a derivative of 3-methyladipic acid, an alpha,omega-dicarboxylic acid.[1][2] The presence of two highly reactive acyl chloride functional groups makes it a valuable bifunctional building block in the synthesis of polyamides, polyesters, and other complex organic molecules. Its synthesis would typically involve the treatment of 3-methyladipic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, a common method for preparing acyl chlorides from carboxylic acids.[3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established chemical shift principles and data from analogous structures.[4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the chiral center at C3, which renders the adjacent methylene protons (on C2 and C4) diastereotopic. This means that even though they are on the same carbon, they are chemically non-equivalent and will appear as distinct signals that couple to each other.

Caption: Unique proton environments in this compound.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-a (CH₂) | ~2.9 - 3.1 | Triplet (t) | 2H | Alpha to a carbonyl chloride group, deshielded. Similar to adipoyl chloride.[6] |

| H-b,c (CH₂) | ~1.8 - 2.0 | Multiplet (m) | 2H | Beta to a carbonyl chloride and adjacent to the chiral center. Diastereotopic protons lead to complex splitting. |

| H-d (CH) | ~2.2 - 2.4 | Multiplet (m) | 1H | Methine proton adjacent to the methyl group and two methylene groups. |

| H-e (CH₃) | ~1.0 - 1.2 | Doublet (d) | 3H | Methyl group coupled to the single methine proton (H-d). |

| H-f,g (CH₂) | ~1.6 - 1.8 | Multiplet (m) | 2H | Methylene group adjacent to the chiral center. Diastereotopic protons. |

| H-h (CH₂) | ~2.9 - 3.1 | Triplet (t) | 2H | Alpha to the second carbonyl chloride group, deshielded. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the unique carbon environments in the molecule. The two carbonyl carbons are expected to be the most downfield signals due to the strong deshielding effect of the attached oxygen and chlorine atoms.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O (C1, C6) | ~172 - 175 | Carbonyl carbons of acyl chlorides are highly deshielded.[7] |

| CH₂ (alpha to C=O) | ~45 - 50 | Deshielded by the adjacent carbonyl chloride group. |

| CH₂ (beta to C=O) | ~30 - 35 | Standard alkane region, influenced by proximity to electron-withdrawing groups and methyl branch. |

| CH (C3) | ~35 - 40 | Methine carbon, position influenced by the alkyl chain. |

| CH₃ | ~18 - 22 | Typical chemical shift for a methyl group on an aliphatic chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of an acyl chloride is the very strong carbonyl (C=O) stretching absorption at a characteristically high wavenumber.[8][9]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch | 1785 - 1815 | Strong, Sharp | This is the defining peak for an acyl chloride. Its high frequency is due to the electron-withdrawing effect of the chlorine atom.[7] |

| C-H Stretch | 2850 - 3000 | Medium | Aliphatic C-H stretching from the methyl and methylene groups. |

| C-H Bend | 1375 - 1465 | Medium | Bending vibrations for the methyl and methylene groups. |

| C-Cl Stretch | 650 - 850 | Medium to Strong | This peak falls within the fingerprint region and can be difficult to assign definitively.[10] |

For comparison, the IR spectrum of adipoyl chloride shows a very strong carbonyl absorption around 1800 cm⁻¹.[11][12] The spectrum of this compound is expected to be very similar in the functional group region, with additional complexity in the fingerprint region due to the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure. For this compound, Electron Ionization (EI) would likely be used.

The molecular ion peak (M⁺) will be observed as two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio for each chlorine atom. Since this compound has two chlorine atoms, the pattern for the molecular ion will be more complex, showing peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a characteristic intensity ratio.

Key Fragmentation Pathways:

-

Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon is a common point of cleavage.

-

Loss of Cl Radical: Loss of a chlorine radical (•Cl) to form a stable acylium ion is a very common fragmentation pathway for acyl chlorides.[13]

-

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) can also occur.

Caption: Predicted major fragmentation pathways for this compound.

| m/z Value | Proposed Fragment | Notes |

| 196/198/200 | [C₇H₁₀Cl₂O₂]⁺˙ | Molecular ion peaks, showing the isotopic pattern for two chlorine atoms. |

| 161/163 | [C₇H₁₀ClO₂]⁺ | Loss of one •Cl radical. The 3:1 isotope pattern for one chlorine remains. |

| 133/135 | [C₆H₁₀ClO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-Cl]⁺ fragment. |

| 133/135 | [C₆H₁₀ClO]⁺ | Alpha-cleavage with loss of the •COCl group. |

| 160/162 | [C₇H₉ClO₂]⁺˙ | Loss of a neutral HCl molecule. |

Experimental Protocols

To ensure data integrity, the following protocols should be considered standard operating procedure for the analysis of a reactive compound like this compound.

Sample Preparation and Handling

-

Expertise & Causality: this compound is an acyl chloride and is therefore highly moisture-sensitive. It will react violently with water and other protic solvents (like methanol) to form the corresponding carboxylic acid and ester, respectively.[14] All glassware must be oven-dried, and all solvents must be anhydrous. Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Trustworthiness: A self-validating system involves running a blank (solvent only) to ensure no background contamination and using an internal standard for quantitative NMR if required.

NMR Spectroscopy Acquisition

-

Solvent Selection: Use an anhydrous deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂). CDCl₃ is a common choice.[5]

-

Sample Preparation: In a glovebox or under an inert atmosphere, dissolve 5-10 mg of the purified this compound in ~0.6 mL of the chosen deuterated solvent.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (like COSY and HSQC) to fully elucidate the structure and confirm assignments.

IR Spectroscopy Acquisition

-

Method: For a liquid sample, the Attenuated Total Reflectance (ATR) method is ideal as it requires minimal sample preparation. Alternatively, a thin film can be prepared between two salt plates (NaCl or KBr).

-

Execution: Place a single drop of the neat liquid on the ATR crystal or between the salt plates. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Validation: The instrument should be background-corrected against ambient air immediately before running the sample. The characteristic strong C=O band above 1780 cm⁻¹ is a key diagnostic check.

GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a dry, inert, and volatile solvent like anhydrous dichloromethane or hexane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC column should be suitable for separating medium-volatility compounds (e.g., a DB-5 or similar).

-

Method:

-

Injector Temperature: ~250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Validation: The resulting chromatogram will confirm the purity of the sample, while the mass spectrum of the corresponding peak will provide the fragmentation pattern for structural confirmation.

References

-

PubChem. (n.d.). Adipoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Hexanedioyl dichloride. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Hexanedioyl dichloride Gas Phase IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Adipoyl chloride. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Methyladipic acid (HMDB0000555). Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Ghasemzadeh, M. A., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]

-

AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Chem 351 and 353 Labs. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-3-Methyladipic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ACS Publications. (2026). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Organic Letters. Retrieved from [Link]

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyladipic acid | 3058-01-3 [amp.chemicalbook.com]

- 3. Adipoyl chloride - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. reddit.com [reddit.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Hexanedioyl dichloride [webbook.nist.gov]

- 12. Hexanedioyl dichloride [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Solubility of 3-Methyladipoyl Chloride in Organic Solvents: Theoretical Principles and Practical Determination

Abstract

3-Methyladipoyl chloride is a difunctional acyl chloride of significant interest in the synthesis of specialized polymers and pharmaceutical intermediates.[1] Its utility is fundamentally governed by its behavior in solution, yet a comprehensive guide on its solubility remains elusive in public literature. This is primarily due to its high reactivity, which complicates simple solubility measurements. This technical guide provides researchers, scientists, and drug development professionals with a framework for understanding and determining the solubility of this compound. We will explore the theoretical principles based on molecular structure, detail the critical interplay between solubility and reactivity, and provide a robust, step-by-step experimental protocol for accurate and safe solubility determination in inert organic solvents. This document is structured to empower the user with the causal logic behind solvent selection and experimental design, ensuring both scientific integrity and laboratory safety.

Introduction to this compound: A Profile

This compound (CAS No: 44987-62-4) is a derivative of 3-methyladipic acid, featuring two highly reactive acyl chloride functional groups.[2] This bifunctionality makes it a valuable building block for creating complex molecular architectures, such as specialty polyamides and polyesters.[1] Understanding its solubility is not merely an academic exercise; it is a prerequisite for reaction design, process scale-up, and ensuring batch-to-batch consistency.

The molecule's structure dictates its physical and chemical properties. The presence of a seven-carbon backbone with a methyl branch lends it significant nonpolar character, while the two terminal acyl chloride groups are highly polar and electrophilic. This dual nature is the key to predicting its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 44987-62-4 | [1][3] |

| Molecular Formula | C₇H₁₀Cl₂O₂ | [2] |

| Molecular Weight | 197.06 g/mol | [2] |

| Density | 1.217 g/mL at 25°C | [1][2] |

| Boiling Point | 117-119 °C at 10 mmHg | [1][2] |

| Refractive Index | n20/D 1.472 | [1][2] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solvent's ability to dissolve a solute is maximized when their intermolecular forces are similar in nature and magnitude. For this compound, we must consider both its nonpolar and polar characteristics.

-

Nonpolar Solvents (e.g., Hexanes, Toluene, Benzene): These solvents primarily interact through weak van der Waals forces. They are expected to effectively solvate the nonpolar hydrocarbon backbone of this compound. In the complete absence of reactive impurities (especially water), these solvents are excellent candidates for creating stable stock solutions.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): These solvents possess dipole moments capable of interacting favorably with the polar C=O and C-Cl bonds of the acyl chloride groups. They offer a good balance, solvating both the polar and, to a lesser extent, the nonpolar regions of the molecule. They are often the solvents of choice for reactions involving acyl chlorides, provided they are rigorously dried.

-

Polar Protic Solvents (e.g., Water, Alcohols like Methanol and Ethanol, Amines): These are not solvents but reactants. The lone pair of electrons on the oxygen (of water/alcohols) or nitrogen (of amines) atom acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the acyl chloride.[4][5] This leads to a rapid, often exothermic, solvolysis reaction, irreversibly converting the acyl chloride into the corresponding carboxylic acid, ester, or amide.[4][6] Therefore, these solvents are entirely unsuitable for dissolving this compound for storage or for use in subsequent reactions where the acyl chloride moiety is desired.

The Critical Interplay of Solubility and Reactivity

For acyl chlorides, solubility cannot be discussed without addressing stability. The high reactivity of the acyl chloride group means that trace amounts of nucleophilic impurities, particularly water, in a solvent can lead to rapid degradation of the solute.[7][8] This underscores the absolute necessity of using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) during all handling and experimental procedures.[9][10]

The reaction proceeds via a nucleophilic addition-elimination mechanism, which is fundamental to the chemistry of acyl chlorides.[6][11] A nucleophile (like water) adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, eliminating a chloride ion and forming a new, more stable product like a carboxylic acid, along with hydrochloric acid.[6]

Caption: Nucleophilic addition-elimination mechanism for acyl chloride solvolysis.

Table 2: Organic Solvent Classification for Use with this compound

| Solvent Class | Examples | Relative Polarity¹ | Compatibility & Rationale |

| Nonpolar | Hexane, Toluene | 0.009, 0.099 | Inert. Good for stable solutions if anhydrous. Solvates the nonpolar backbone. |

| Polar Aprotic | Dichloromethane, THF, Ethyl Acetate | 0.309, 0.207, 0.228 | Generally Inert. Excellent candidates for dissolution and reaction if anhydrous. Solvates polar groups. |

| Polar Protic | Water, Methanol, Ethanol | 1.000, 0.762, 0.654 | Highly Reactive. Not suitable for dissolution. Causes rapid decomposition (solvolysis). |

¹Relative polarity values are normalized, with water being 1.000.[12]

Experimental Protocol for Solubility Determination

This section provides a detailed methodology for determining the solubility of this compound. The protocol is designed around the robust shake-flask method, adapted for the compound's reactive nature.[13][14]

Core Objective

To quantitatively determine the solubility of this compound in a selected anhydrous organic solvent at a controlled temperature.

Mandatory Safety Precautions

Acyl chlorides are corrosive and react with moisture to produce HCl gas.[5][7] All operations must be conducted in a certified chemical fume hood.[10][15] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[15] Have a quenching agent (e.g., a dilute solution of sodium bicarbonate or an alcohol like isopropanol) readily available for spills.[4]

Methodology

Step 1: Solvent Preparation

-

Select a candidate inert solvent (e.g., anhydrous dichloromethane).

-

Ensure the solvent is of high purity and has an extremely low water content (<50 ppm). If necessary, dry the solvent using appropriate methods, such as passing it through an activated alumina column or distillation from a suitable drying agent (e.g., CaH₂).

-

Store the dried solvent over molecular sieves under an inert atmosphere.

Step 2: Preparation of Saturated Solution

-

In an inert atmosphere glovebox or using Schlenk line techniques, add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed, tared vial. "Excess" means enough solid should remain undissolved to ensure saturation.

-

Seal the vial tightly with a PTFE-lined cap.

Step 3: Equilibration

-

Place the sealed vial in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution is at equilibrium when the concentration of the solute in the liquid phase no longer changes over time.

Step 4: Phase Separation

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To separate the saturated supernatant from the excess solid, centrifuge the sealed vial. Alternatively, filter the solution through a PTFE syringe filter. Crucially, this step must be performed under inert and anhydrous conditions to prevent any precipitation or reaction caused by atmospheric moisture.

Step 5: Quantification

-

Carefully transfer a known volume or mass of the clear, saturated supernatant to a new tared vial.

-

Direct quantification by solvent evaporation is not recommended due to the compound's reactivity and potential volatility. A derivatization approach is more reliable:

-

Quench the aliquot of the saturated solution with a known excess of a nucleophile, such as benzylamine or a long-chain alcohol, in a suitable solvent. This will convert the this compound into a stable, easily quantifiable diamide or diester derivative.

-

Analyze the resulting derivative solution using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Create a calibration curve using known concentrations of the pure, synthesized derivative to ensure accurate quantification.

-

Step 6: Calculation

-

Using the concentration of the derivative determined in Step 5, back-calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Sources

- 1. This compound | 44987-62-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 44987-62-4 [chemicalbook.com]

- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. savemyexams.com [savemyexams.com]

- 7. nbinno.com [nbinno.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. lookchem.com [lookchem.com]

- 10. fishersci.com [fishersci.com]

- 11. Acyl chloride - Wikipedia [en.wikipedia.org]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to 3-Methyladipoyl Chloride for Researchers and Drug Development Professionals

Introduction: Unraveling the Potential of a Niche Acyl Dichloride

In the vast landscape of chemical reagents available to researchers and drug development professionals, 3-Methyladipoyl chloride (CAS No. 44987-62-4) emerges as a specialty building block with unique structural features. As a derivative of adipic acid, a common C6 dicarboxylic acid, the introduction of a methyl group at the 3-position imparts chirality and steric influence, offering a nuanced tool for the synthesis of advanced polymers and complex organic molecules. This guide provides a comprehensive overview of the commercial availability, synthesis, key applications, and safe handling of this compound, with a focus on its practical application in laboratory and developmental settings.

Physicochemical Properties

A firm grasp of a reagent's physical and chemical characteristics is paramount for its effective and safe utilization. This compound is a reactive compound, and its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 44987-62-4 | [1] |

| Molecular Formula | C₇H₁₀Cl₂O₂ | [1] |

| Molecular Weight | 197.06 g/mol | [1] |

| Boiling Point | 117-119 °C at 10 mmHg | [1] |

| Density | 1.217 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.472 | [1] |

Commercial Availability and Procurement

While not as ubiquitous as its parent compound, adipoyl chloride, this compound is available from a number of specialized chemical suppliers. Procurement for research and development purposes is typically straightforward. Below is a comparative table of notable commercial suppliers. Researchers are advised to request certificates of analysis (CoA) to ensure the purity and identity of the material.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | Inquire |

| Aladdin | ≥97% | Gram scale |

| ChemicalBook | Various | Gram to Kilogram scale |

| Guidechem | Various | Gram to Kilogram scale |

This list is not exhaustive and represents a snapshot of suppliers found in common chemical databases. Availability and purity may vary.

Synthesis of this compound: A Laboratory-Scale Protocol

For researchers requiring custom synthesis or a deeper understanding of its preparation, this compound is typically synthesized from its corresponding dicarboxylic acid, 3-methyladipic acid. The most common laboratory method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Below is a representative protocol based on established methods for converting carboxylic acids to acyl chlorides.

dot

Caption: Interfacial polymerization of this compound.

Representative Protocol for Polyamide Synthesis:

-

Aqueous Phase: Prepare an aqueous solution of a diamine (e.g., hexamethylenediamine) and an acid scavenger, such as sodium hydroxide. [2]2. Organic Phase: Prepare a solution of this compound in a water-immiscible organic solvent, such as dichloromethane or hexane. [3]3. Polymerization: Carefully layer the aqueous phase on top of the organic phase in a beaker. A film of the polyamide will form instantly at the interface.

-

Isolation: The polymer film can be continuously drawn from the interface as a "rope". The resulting polymer should be washed thoroughly with water and then a solvent like ethanol or acetone to remove unreacted monomers and salts, and then dried.

Polyester Synthesis

Polyesters can be synthesized by reacting this compound with a diol, often in the presence of a base to neutralize the HCl byproduct.

Representative Protocol for Polyester Synthesis:

-

Reaction Setup: In a flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve a diol (e.g., bisphenol A or 1,4-butanediol) in a suitable solvent such as toluene. [4][5]2. Monomer Addition: Slowly add this compound to the diol solution. A base, such as pyridine, can be added to scavenge the HCl formed during the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the polymerization. The specific temperature and reaction time will depend on the reactivity of the chosen diol.

-

Work-up: The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent, such as methanol. The polymer is then collected by filtration, washed, and dried.

Relevance and Potential in Drug Development

While direct, widespread applications of this compound in marketed pharmaceuticals are not prominently documented, its potential in drug discovery and development should not be underestimated. Acyl dichlorides are reactive linkers, and the unique structure of this compound offers several advantages:

-

Combinatorial Chemistry: A US patent mentions this compound as a reactant in the creation of chemical libraries. [6]Such libraries are instrumental in high-throughput screening to identify novel drug candidates. The di-functional nature of this molecule allows for the synthesis of diverse structures by reacting it with various amines, alcohols, and other nucleophiles.

-

Linker and Spacer Technology: In the development of antibody-drug conjugates (ADCs) and other targeted therapies, linkers play a crucial role in connecting the payload to the targeting moiety. The C7 backbone of this compound can serve as a flexible spacer, and the methyl group can influence the physicochemical properties, such as solubility and steric hindrance, of the final conjugate.

-

Prodrug Design: The ester or amide bonds formed from this compound can be designed to be cleavable under specific physiological conditions, making it a candidate for use in prodrug strategies to improve drug delivery and reduce off-target toxicity.

Safety and Handling

As an acyl chloride, this compound is a corrosive and moisture-sensitive compound. It will react violently with water and other protic solvents to release hydrochloric acid.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-